molecular formula C11H15NO6 B1392853 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid CAS No. 1273578-10-1

4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid

Cat. No. B1392853
M. Wt: 257.24 g/mol
InChI Key: IHFZSOAVVJXBFZ-UHFFFAOYSA-N
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Description

“4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid” is a chemical compound with the CAS Number: 1273578-10-1 . It has a molecular weight of 257.24 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO6/c1-11(2)17-9(15)7(10(16)18-11)6-12-5-3-4-8(13)14/h6,12H,3-5H2,1-2H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 257.24 . More detailed physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

Synthesis and Crystal Structure Studies

Research by Al-Sheikh et al. (2008) demonstrates the synthesis of a compound related to 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid, providing insight into the crystal structure and confirming the negative charge localization in its enolate form (Al-Sheikh et al., 2008). This study highlights the significance of structural analysis in understanding the chemical properties of such compounds.

Heterocyclic Chemistry

Safonova et al. (2005) focused on the synthesis and conversion of related compounds, exploring their reactions and yielding novel heterocyclic systems (Safonova et al., 2005). This research contributes to the broader field of heterocyclic chemistry, which is crucial for developing new pharmaceuticals and materials.

Pyrolysis Studies

Hill et al. (2009) investigated the pyrolysis of a related compound, leading to the formation of unstable 3-hydroxy-1H-pyrrole, and studying its reactivity with electrophiles (Hill et al., 2009). This study provides valuable information on the thermal decomposition and potential applications of such compounds in synthetic chemistry.

Reactions with Primary and Secondary Alkylamines

Jeon and Kim (2000) explored the reactions of a similar compound with primary and secondary alkylamines, yielding various products and proposing mechanisms for their formation (Jeon & Kim, 2000). These findings are significant for understanding the chemical behavior and potential applications of these compounds in organic synthesis.

Lactam and Amide Acetals Research

Stezhko et al. (1988) conducted a study on the reaction of dimethylformamide diethylacetal with Meldrum's acid, a compound closely related to 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid, revealing the formation of two distinct compounds and their reactions with primary amines (Stezhko et al., 1988). This research adds to the understanding of lactam and amide acetal chemistry.

Safety And Hazards

This compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6/c1-11(2)17-9(15)7(10(16)18-11)6-12-5-3-4-8(13)14/h6,12H,3-5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFZSOAVVJXBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNCCCC(=O)O)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid
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4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid
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4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid
Reactant of Route 4
4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid
Reactant of Route 5
4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid
Reactant of Route 6
4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid

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